molecular formula C25H24N4O4S B6560146 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1021258-39-8

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide

Katalognummer: B6560146
CAS-Nummer: 1021258-39-8
Molekulargewicht: 476.5 g/mol
InChI-Schlüssel: UOEFEYPYJWSQGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a structurally complex molecule featuring a pyrrolo[3,2-d]pyrimidinone core substituted with a cyclopropyl group, a phenyl ring, and a sulfanyl-acetamide moiety linked to a 2,4-dimethoxyphenyl group.

Eigenschaften

IUPAC Name

2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-32-17-10-11-19(20(12-17)33-2)27-21(30)14-34-25-28-22-18(15-6-4-3-5-7-15)13-26-23(22)24(31)29(25)16-8-9-16/h3-7,10-13,16,26H,8-9,14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEFEYPYJWSQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrrolopyrimidine derivatives and is characterized by its unique molecular structure, which includes a pyrrolo[3,2-d]pyrimidine core and various substituents that may influence its pharmacological properties.

PropertyValue
Molecular Formula C23H22N4O3S
Molecular Weight 446.5 g/mol
CAS Number 1021221-57-7
Melting Point Not available
Boiling Point Not available

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cellular processes. In particular, studies have indicated that pyrrolopyrimidine derivatives can act as inhibitors of various kinases and other enzymes involved in cancer cell proliferation and survival.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown potential as a selective inhibitor of certain kinases, which play crucial roles in signaling pathways that regulate cell growth and division.
  • Induction of Apoptosis : By inhibiting specific kinases, the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed that certain derivatives can cause cell cycle arrest in mitosis, preventing tumor cells from proliferating effectively.

Cytotoxicity Assays

In vitro studies have been conducted to evaluate the cytotoxic effects of 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide against various cancer cell lines. The results indicate varying degrees of cytotoxicity depending on the specific cellular context.

Cell LineIC50 (µM)Observations
A549 (Lung)0.136 ± 0.063High sensitivity to treatment
MCF7 (Breast)0.1067 ± 0.004Effective in inducing apoptosis
HeLa (Cervical)VariableFurther studies needed for conclusive data

Case Studies

  • Case Study on RET Inhibition : In a study focused on RET kinase inhibitors, compounds structurally similar to the target compound exhibited significant growth inhibition in RET-driven cancer models. The findings suggest a potential application for this class of compounds in treating RET-related malignancies .
  • Screening for Anticancer Activity : A multicellular spheroid model was used to screen for novel anticancer compounds, where derivatives similar to the target compound demonstrated enhanced penetration and cytotoxicity compared to traditional monolayer cultures .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target compound’s cyclopropyl group (Position 3) may enhance metabolic stability compared to the methyl group in ’s analogue, as cyclopropane rings are known to resist oxidative degradation .
  • The 2,4-dimethoxyphenyl moiety likely improves solubility relative to the 2,3-dichlorophenyl group in , where electron-withdrawing Cl atoms reduce hydrophilicity .
  • ’s compound incorporates halogenated aryl groups (F, I), which could enhance target binding affinity but increase molecular weight (693.53 g/mol) compared to the target compound’s smaller substituents .

Physicochemical and Spectroscopic Properties

Table 2 compares experimental data from analogues to infer properties of the target compound.

Property Target Compound (Inferred) Compound Compound
Melting Point ~220–240°C (estimated) 230°C Not reported
Molecular Weight ~500–550 g/mol (estimated) 344.21 g/mol 693.53 g/mol (DMSO solvate)
Solubility Moderate (dimethoxy groups) Low (dichlorophenyl) High (DMSO solvate)
NMR Key Shifts (δ ppm) ~10.10 (NHCO), ~4.12 (SCH₂) 10.10 (NHCO), 4.12 (SCH₂) Not reported

Key Findings :

  • The dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to ’s dichlorophenyl analogue, aligning with the polar nature of methoxy groups .
  • Similarities in NMR shifts (e.g., NHCO at δ 10.10, SCH₂ at δ 4.12) suggest conserved electronic environments in the sulfanyl-acetamide moiety across analogues .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound is unavailable, insights can be drawn from analogues:

  • ’s compound, despite its dichlorophenyl group, achieved an 80% synthetic yield, indicating robustness in sulfanyl-acetamide synthesis .
  • ’s halogenated derivative was advanced to pharmacology reviews, suggesting that cyclopropyl-pyrimidinone scaffolds are viable for drug development .
  • The lumping strategy () supports grouping the target compound with analogues sharing pyrrolo-pyrimidinone cores, as their similar structures may predict overlapping bioactivities (e.g., kinase inhibition) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.